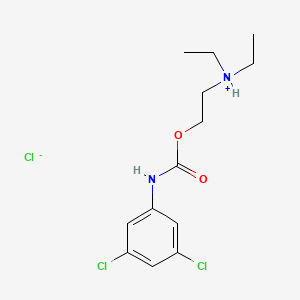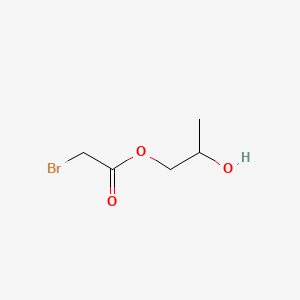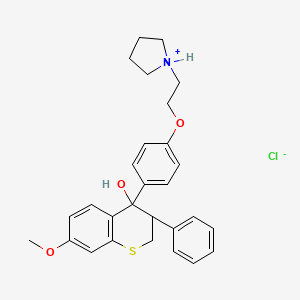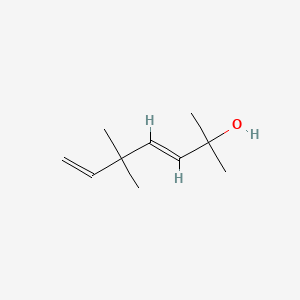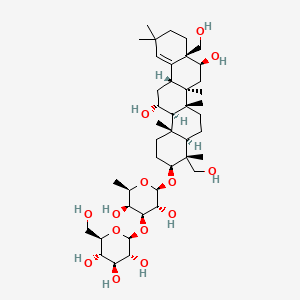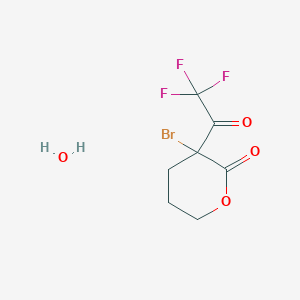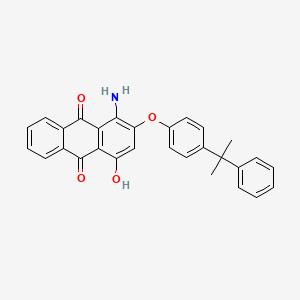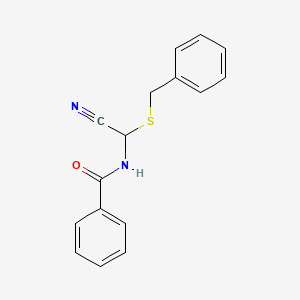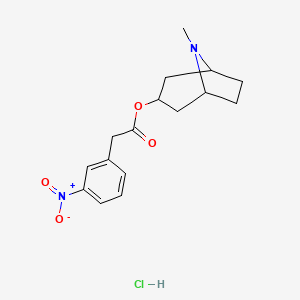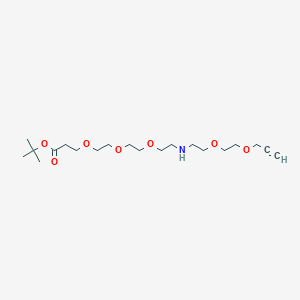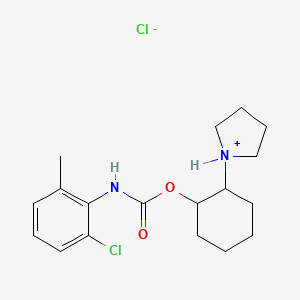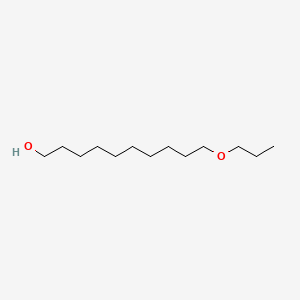
10-Propoxydecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Propoxydecan-1-ol is an organic compound with the molecular formula C₁₃H₂₈O₂. It is a member of the class of alcohols and is characterized by a long carbon chain with a propoxy group attached to the tenth carbon and a hydroxyl group at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 10-Propoxydecan-1-ol can be synthesized through several methods. One common method involves the reaction of 1-decanol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-decanol attacks the propyl bromide, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis. This method allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 10-Propoxydecanoic acid.
Reduction: Decane.
Substitution: 10-Propoxydecan-1-chloride.
科学的研究の応用
10-Propoxydecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the study of lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 10-Propoxydecan-1-ol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents.
類似化合物との比較
1-Decanol: Similar in structure but lacks the propoxy group.
10-Undecanol: Has an additional carbon in the chain compared to 10-Propoxydecan-1-ol.
1-Dodecanol: Similar chain length but lacks the propoxy group.
Uniqueness: this compound is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
33925-62-1 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC名 |
10-propoxydecan-1-ol |
InChI |
InChI=1S/C13H28O2/c1-2-12-15-13-10-8-6-4-3-5-7-9-11-14/h14H,2-13H2,1H3 |
InChIキー |
IJXBLOJMKJMYGR-UHFFFAOYSA-N |
正規SMILES |
CCCOCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


